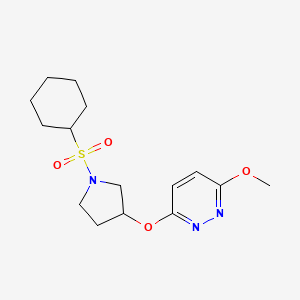

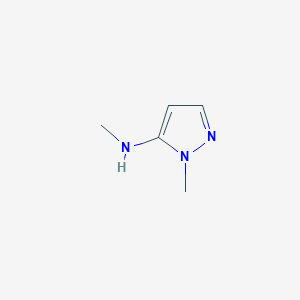

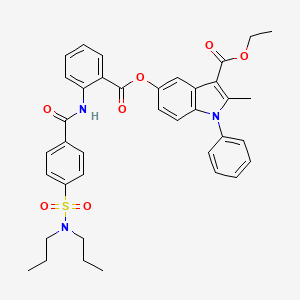

![molecular formula C18H19BrN2O3S2 B2895534 (Z)-5-溴-N-(6-乙氧基-3-(2-乙氧基乙基)苯并[d]噻唑-2(3H)-亚甲基)噻吩-2-甲酰胺 CAS No. 865174-27-2](/img/structure/B2895534.png)

(Z)-5-溴-N-(6-乙氧基-3-(2-乙氧基乙基)苯并[d]噻唑-2(3H)-亚甲基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole derivatives are a class of compounds that have been studied for their potential therapeutic properties . They are synthesized by coupling substituted 2-amino benzothiazoles with other compounds . These derivatives have been evaluated for anti-inflammatory activity and other biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

Benzothiazole is a heterocyclic aromatic compound that contains a phenyl and a thiazole ring, as well as sulfur and nitrogen atoms in its structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are complex and involve multiple steps . The specific reactions would depend on the exact compounds being used in the synthesis.Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole derivative would depend on its exact structure. Generally, these compounds are solid and highly soluble in water and other polar solvents .科学研究应用

光动力疗法应用

合成和表征了具有席夫碱衍生物基团的新型锌酞菁,包括与 (Z)-5-溴-N-(6-乙氧基-3-(2-乙氧基乙基)苯并[d]噻唑-2(3H)-亚甲基)噻吩-2-甲酰胺 相关的化合物,这些化合物显示出对光动力疗法 (PDT) 应用的显着特性。这些化合物表现出良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,这对于 PDT 中的 II 型机制至关重要,特别是对于癌症治疗 (Pişkin、Canpolat 和 Öztürk,2020)。

抗真菌剂潜力

一项关于合成新的 5-(2-取代-1,3-噻唑-5-基)-2-羟基苯甲酰胺及其 2-烷氧基衍生物的研究表明了作为抗真菌剂的潜在应用。这些化合物通过一系列从 5-(溴乙酰)水杨酰胺开始的反应制备,在筛选过程中表现出显着的抗真菌活性 (Narayana 等,2004)。

抗炎和镇痛剂

关于从维斯那金酮和凯林酮衍生的新型苯二呋喃基、1,3,5-三嗪、1,3,5-氧杂二氮杂卓和噻唑嘧啶的合成研究表明,这些与目标化学结构相关的化合物可以作为有效的抗炎和镇痛剂。这些化合物已针对其环氧合酶-1/环氧合酶-2 (COX-1/COX-2) 抑制能力进行了测试,显示出显着的镇痛和抗炎活性,使其有望作为医学治疗进一步发展 (Abu‐Hashem、Al-Hussain 和 Zaki,2020)。

抗疟活性

一项关于溴苯并噻吩甲酰胺衍生物的研究强调了它们对疟原虫无性血阶段在体外和体内的有效抑制作用,使其成为抗疟疾药物开发的有希望的候选者。这些化合物损害滋养体的发育,这是疟原虫红细胞内周期的代谢活性阶段,可能为疟疾治疗提供一条新的治疗途径 (Banerjee、Kapoor、Surolia 和 Surolia,2011)。

作用机制

Target of Action

Similar compounds with a benzothiazole nucleus have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (cox) enzymes .

Mode of Action

It is known that cox inhibitors suppress the conversion of arachidonic acid into prostaglandins, thromboxane, and prostacyclin . This suppression can lead to anti-inflammatory effects.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential role as a COX inhibitor . In this pathway, arachidonic acid is converted into prostaglandins and leukotrienes, which are lipid compounds involved in inflammation . By inhibiting COX enzymes, the compound may reduce the production of these inflammatory mediators.

Result of Action

The result of the compound’s action would likely be a reduction in inflammation, given its potential role as a COX inhibitor . This could have therapeutic implications in conditions where inflammation plays a key role.

未来方向

属性

IUPAC Name |

5-bromo-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O3S2/c1-3-23-10-9-21-13-6-5-12(24-4-2)11-15(13)26-18(21)20-17(22)14-7-8-16(19)25-14/h5-8,11H,3-4,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMXVOMESSMOSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

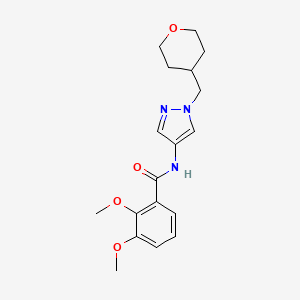

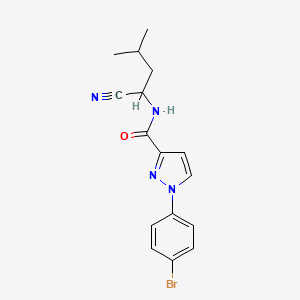

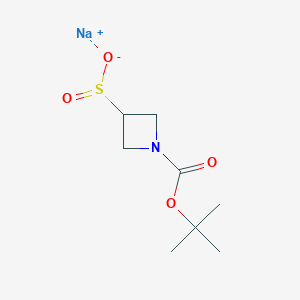

![7-[4-oxo-4-(4-piperidin-1-ylpiperidin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2895453.png)

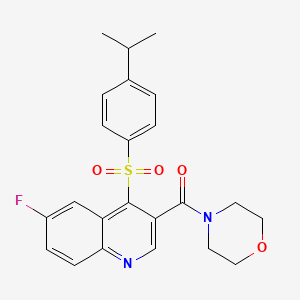

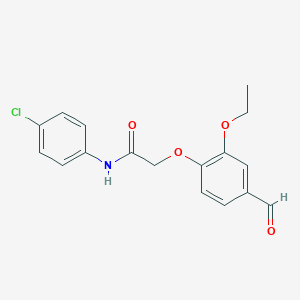

![4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2895454.png)

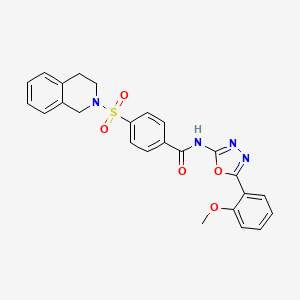

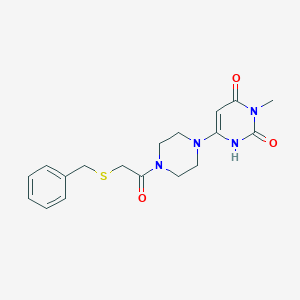

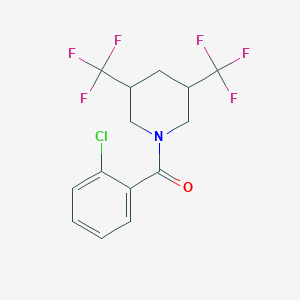

![3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2895466.png)